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Compound of Interest

Compound Name: Triflumizole

Cat. No.: B033211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the fungicide Triflumizole,

focusing on its core scientific aspects. It is designed to be a valuable resource for researchers,

scientists, and professionals involved in drug development and related fields. This guide

summarizes key quantitative data, details experimental methodologies, and visualizes complex

biological and experimental processes.

Core Properties and Mechanism of Action
Triflumizole is a broad-spectrum foliar fungicide used to control a variety of fungal diseases in

fruits and vegetables. It belongs to the demethylation inhibitor (DMI) group of fungicides,

classified as Group 3 by the Fungicide Resistance Action Committee (FRAC). Triflumizole
exhibits both protective and curative actions by inhibiting the biosynthesis of ergosterol, an

essential component of fungal cell membranes.[1][2] This disruption of ergosterol synthesis

leads to a loss of structural integrity of the fungal cell membrane, ultimately causing cell death.

[2] Specifically, Triflumizole inhibits the enzyme sterol 14α-demethylase (CYP51), which is a

critical step in the conversion of lanosterol to ergosterol.[3][4]

Quantitative Toxicological Data
The toxicological profile of Triflumizole has been evaluated in various studies. The following

tables summarize the key quantitative data from acute, sub-chronic, and chronic toxicity

studies.
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Table 1: Acute Toxicity of Triflumizole

Species Route LD50 Reference

Rat (male) Oral 1057 mg/kg bw [5]

Rat (female) Oral 1780 mg/kg bw [6]

Mouse Oral 1600 mg/kg [7]

Rat Dermal >5000 mg/kg bw [8]

Rat Inhalation (4h) >3.6 mg/L [8]

Table 2: No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect

Level (LOAEL) of Triflumizole
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Study
Type

Species Duration
NOAEL
(mg/kg
bw/day)

LOAEL
(mg/kg
bw/day)

Key
Effects at
LOAEL

Referenc
e

Combined

Chronic

Toxicity/Ca

rcinogenicit

y

Rat (male) 2 years 3.7 -

Liver

toxicity

(eosinophili

c foci)

[3]

Combined

Chronic

Toxicity/Ca

rcinogenicit

y

Rat

(female)
2 years < 4.6 4.6

Liver
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(fatty
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,

inflammatio

n,

necrosis)

[3]

Chronic

Toxicity
Dog 1 year
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(male),

10.69
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(male),

35.17

(female)
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liver
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[9]
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Rat - 10 35
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[9]
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length

[9]

Sub-

chronic

Toxicity

Rat 90 days

15.3

(male),

17.2
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176.5

(male),

217.9
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kidney and

liver

weights, fat

accumulati

on in the

liver

[9]

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Studies in rats have provided insights into the pharmacokinetic profile of Triflumizole.

Absorption: Following oral administration in rats, Triflumizole is well absorbed, with at least

72% of the administered dose being absorbed.[6]

Distribution: After absorption, Triflumizole distributes to various tissues. The highest

concentrations of radioactivity are typically found in the liver.[6] The brain has also been noted

to retain relatively high concentrations.[6]

Metabolism: Triflumizole is extensively metabolized in rats, with less than 2% of the parent

compound being recovered in urine and feces.[5][6] The primary metabolic pathway involves

the oxidation of the parent compound.[1] A proposed metabolic pathway is illustrated in the

diagram below.

Excretion: The majority of the administered dose of Triflumizole is excreted in the urine, with a

smaller portion eliminated in the feces.[6] In a study with radiolabelled Triflumizole,

approximately 75% of the dose was excreted via the urinary route and about 20% via the

feces.[6]

Residue Levels in Agricultural Commodities

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7010148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7010148/
https://www.benchchem.com/product/b033211?utm_src=pdf-body
https://www.benchchem.com/product/b033211?utm_src=pdf-body
https://www.researchgate.net/figure/The-biosynthesis-pathway-of-ergosterol-in-S-cerevisiae-Biosynthesis-intermediates-end_fig1_338053963
https://www.benchchem.com/product/b033211?utm_src=pdf-body
https://www.researchgate.net/figure/The-biosynthesis-pathway-of-ergosterol-in-S-cerevisiae-Biosynthesis-intermediates-end_fig1_338053963
https://www.researchgate.net/figure/The-biosynthesis-pathway-of-ergosterol-in-S-cerevisiae-Biosynthesis-intermediates-end_fig1_338053963
https://www.benchchem.com/product/b033211?utm_src=pdf-body
https://agrinfo.eu/book-of-reports/maximum-residue-levels-for-triflumizole/pdf/
https://www.researchgate.net/figure/The-biosynthesis-pathway-of-ergosterol-in-S-cerevisiae-Biosynthesis-intermediates-end_fig1_338053963
https://www.federalregister.gov/documents/2002/06/12/02-14768/triflumizole-pesticide-tolerance
https://www.benchchem.com/product/b033211?utm_src=pdf-body
https://www.researchgate.net/figure/The-biosynthesis-pathway-of-ergosterol-in-S-cerevisiae-Biosynthesis-intermediates-end_fig1_338053963
https://www.benchchem.com/product/b033211?utm_src=pdf-body
https://www.researchgate.net/figure/The-biosynthesis-pathway-of-ergosterol-in-S-cerevisiae-Biosynthesis-intermediates-end_fig1_338053963
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The presence of Triflumizole residues in various crops has been a subject of regulatory

monitoring. The European Union has recently reduced the Maximum Residue Levels (MRLs)

for Triflumizole to the limit of determination (LOD), which is between 0.01 and 0.1 mg/kg for all

products, with this regulation applicable from August 2023.[3][5] This decision was made as the

approval for the use of Triflumizole in the EU expired in 2020 without an application for

renewal.[5]

Table 3: Triflumizole Residue Levels in Selected Crops
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Crop
Application
Details

Pre-Harvest
Interval (PHI)

Residue Level
(mg/kg)

Reference

Apples

3 sprays (50, 40,

30 days before

harvest)

30 days
Not detected

(<0.05)
[5]

Apples

3 sprays (40, 30,

21 days before

harvest)

21 days
Not detected

(<0.05)
[5]

Pears

4 sprays (40, 30,

21, 14 days

before harvest)

14 days
Not detected

(<0.06)
[5]

Cucumbers

4 fumigations (7,

5, 3, 1 day

before harvest)

1 day Not detectable [5]

Grapes Not specified 3 days (PHI) Not specified [10]

Grapes Not specified 8.5 days (PHI) Not specified [10]

Hyacinth Bean Not specified 9 days (PHI) Below EU-MRL [11]

Tomatoes Not specified
MRL reduced to

LOD
0.01 - 0.1 [3][5]

Aubergines Not specified
MRL reduced to

LOD
0.01 - 0.1 [3][5]

Gherkins Not specified
MRL reduced to

LOD
0.01 - 0.1 [3][5]

Courgettes Not specified
MRL reduced to

LOD
0.01 - 0.1 [3][5]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in Triflumizole
research.
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Residue Analysis by High-Performance Liquid
Chromatography (HPLC)
This protocol describes a method for the determination of Triflumizole and its metabolite in

crops.[12]

a) Extraction:

Homogenize the crop sample.

Extract a representative portion of the homogenized sample with methanol.

Perform a liquid-liquid re-extraction of the methanol extract into methylene chloride.[12]

Evaporate the methylene chloride layer to dryness.

Dissolve the residue in the mobile phase for HPLC analysis.

b) Cleanup:

The crude extract is cleaned up using a Florisil column.[12]

c) HPLC Analysis:

Instrument: High-Performance Liquid Chromatograph with a UV detector.[12]

Column: Nucleosil 5 C18 (ODS, 5 µm).[12]

Mobile Phase: Acetonitrile-3 mM carbonate buffer (7:3, v/v, pH 9.0).[12]

Detection: UV at 238 nm.[12]

Limit of Detection: 0.01-0.02 ppm.[12]

Recoveries: 73-99% for Triflumizole and 74-94% for its metabolite from spiked crops (0.5

ppm).[12]

Acute Oral Toxicity Study (OECD Guideline 423)
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The following is a general protocol for an acute oral toxicity study based on the OECD

Guideline 423 (Acute Toxic Class Method).[7][8][13]

a) Principle: A stepwise procedure is used with a minimum number of animals per step to

obtain sufficient information on the acute toxicity of the substance for classification purposes.

[13] The presence or absence of compound-related mortality in a group of animals dosed at a

specific level determines the next step.[13]

b) Animal Model:

Typically, young adult, healthy, nulliparous, and non-pregnant female rats are used.[14]

Animals are acclimated to the laboratory conditions for at least 5 days before the study.[13]

c) Dosing:

Animals are fasted overnight before dosing.[13]

The test substance is administered in a single dose by gavage using a stomach tube or a

suitable intubation cannula.[13]

The starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[8]

In a study on a similar substance, initial doses of 300 mg/kg bw and 2000 mg/kg bw were

used.[6]

d) Observations:

Animals are observed individually for signs of toxicity at least once during the first 30

minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[13]

Observations include changes in skin and fur, eyes, mucous membranes, respiratory,

circulatory, autonomic and central nervous systems, and somatomotor activity and behavior

pattern.

Body weight of the animals is recorded weekly.[11]

e) Data and Reporting:
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The number of animals that die within the 14-day observation period is recorded.

The LD50 is determined based on the mortality data.

Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 value of a test compound

on cytochrome P450 (CYP) enzyme activity.[15][16]

a) Principle: The inhibitory effect of a compound on a specific CYP isoform is measured by

incubating the compound with human liver microsomes (or recombinant CYP enzymes), a

specific substrate for that isoform, and a cofactor (NADPH). The formation of the metabolite of

the probe substrate is quantified, and the concentration of the test compound that causes 50%

inhibition (IC50) is determined.[15]

b) Experimental Procedure:

Incubation:

Prepare a reaction mixture containing human liver microsomes, a specific probe substrate

for the CYP isoform of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6,

amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19,

dextromethorphan for CYP2D6, and midazolam or testosterone for CYP3A4), and a range

of concentrations of the test compound (Triflumizole).

Pre-incubate the mixture at 37°C.

Initiate the reaction by adding a cofactor regenerating system (e.g., NADPH).

Termination: Stop the reaction after a specific time by adding a quenching solution (e.g., cold

acetonitrile).

Analysis:

Centrifuge the samples to pellet the protein.

Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.[15]
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Data Analysis:

Calculate the percent inhibition of enzyme activity at each concentration of the test

compound relative to a vehicle control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a suitable model to determine the IC50 value.

Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key biological

pathways and experimental workflows related to Triflumizole research.

Early Steps Late Steps (Post-Squalene)
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ERG12, ERG8,
ERG19, IDI1, ERG20 SqualeneERG9 Squalene epoxideERG1 LanosterolERG7 4,4-dimethyl-cholesta-8,14,24-trienol

ERG11 (CYP51)
[Triflumizole Inhibition] Zymosterol

ERG24, ERG25,
ERG26, ERG27 FecosterolERG6 EpisterolERG2 Ergosta-5,7,24(28)-trienolERG3 Ergosta-5,7,22,24(28)-tetraenolERG5 ErgosterolERG4

Click to download full resolution via product page

Caption: Ergosterol Biosynthesis Pathway and the Site of Triflumizole Inhibition.
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Caption: Proposed Metabolic Pathway of Triflumizole.
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Caption: Workflow for an Acute Oral Toxicity Study (OECD 423).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://en.wikipedia.org/wiki/Ergosterol
https://agrinfo.eu/book-of-reports/maximum-residue-levels-for-triflumizole/
https://pubchem.ncbi.nlm.nih.gov/compound/Triflumizole
https://agrinfo.eu/book-of-reports/maximum-residue-levels-for-triflumizole/pdf/
https://www.researchgate.net/figure/The-biosynthesis-pathway-of-ergosterol-in-S-cerevisiae-Biosynthesis-intermediates-end_fig1_338053963
https://www.canada.ca/content/dam/hc-sc/migration/hc-sc/cps-spc/alt_formats/pdf/pest/part/protect-proteger/food-nourriture/mrl-lmr-eng.pdf
https://www.fsc.go.jp/english/evaluationreports/pesticide/fs918_triflumizole.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7010148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7010148/
https://enamine.net/public/biology-services/Cytochrome-P450-Time-Dependent-Inhibition-(IC50-shift).pdf
https://tapchinghiencuuyhoc.vn/index.php/tcncyh/article/download/1229/936
https://www.biosynsis.com/ergosterol-biosynthesis-solution.html
https://downloads.regulations.gov/EPA-HQ-OPPT-2020-0304-0006/attachment_18.pdf
https://www.researchgate.net/figure/Ergosterol-biosynthetic-pathway-The-box-on-the-left-diagrams-the-mevalonate-pathway_fig1_326579632
https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/adme-pk/drug-metabolism/cytochrome-p450-cyp-inhibition-ic50
https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/adme-pk/drug-metabolism/time-dependent-cyp-inhibition-ic50-shift
https://www.benchchem.com/product/b033211#literature-review-on-triflumizole-research
https://www.benchchem.com/product/b033211#literature-review-on-triflumizole-research
https://www.benchchem.com/product/b033211#literature-review-on-triflumizole-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b033211?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

